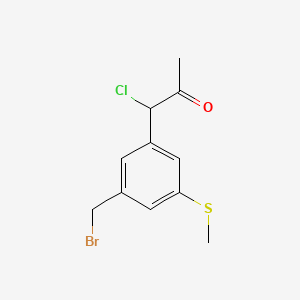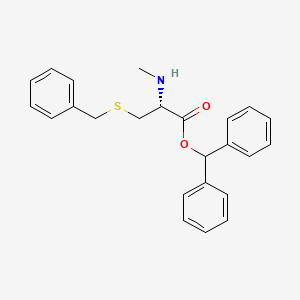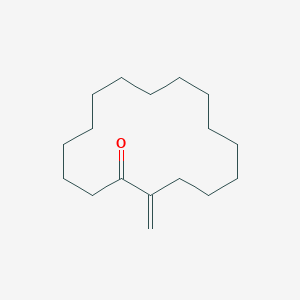
2-Methylidenecyclohexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenecyclohexadecan-1-one is an organic compound with the molecular formula C17H30O It is a ketone with a cyclohexadecane ring structure and a methylene group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenecyclohexadecan-1-one typically involves the cyclization of long-chain alkenes or the oxidation of corresponding alcohols. One common method is the catalytic hydrogenation of cyclohexadec-2-en-1-one, followed by dehydrogenation to introduce the methylene group. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methylidenecyclohexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Methylidenecyclohexadecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylidenecyclohexadecan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadecanone: Lacks the methylene group, resulting in different reactivity.
2-Methylcyclohexadecanone: Similar structure but with a methyl group instead of a methylene group.
Cyclohexadec-2-en-1-one: Contains a double bond, leading to distinct chemical properties.
Uniqueness
2-Methylidenecyclohexadecan-1-one is unique due to the presence of the methylene group, which imparts specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
1027-10-7 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-methylidenecyclohexadecan-1-one |
InChI |
InChI=1S/C17H30O/c1-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(16)18/h1-15H2 |
InChI Key |
YCMKXXXJUDFYCV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
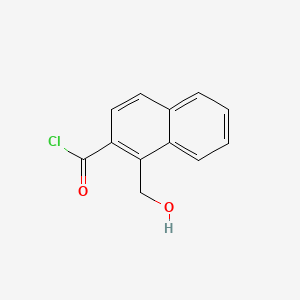



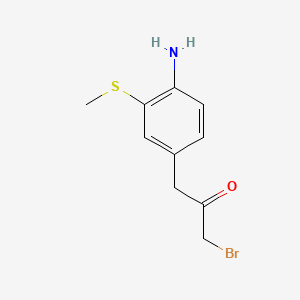


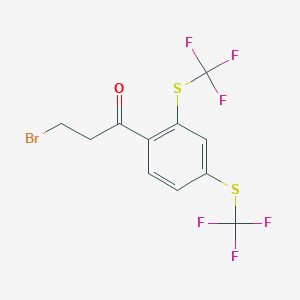
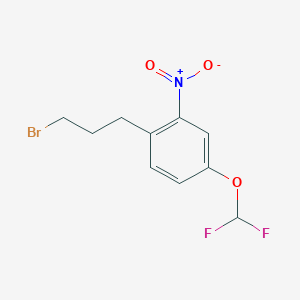
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
